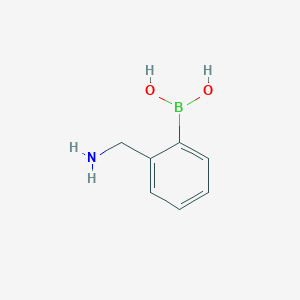

![molecular formula C8H9BO4 B150964 (2,3-二氢苯并[b][1,4]二氧杂环-5-基)硼酸 CAS No. 499769-88-9](/img/structure/B150964.png)

(2,3-二氢苯并[b][1,4]二氧杂环-5-基)硼酸

描述

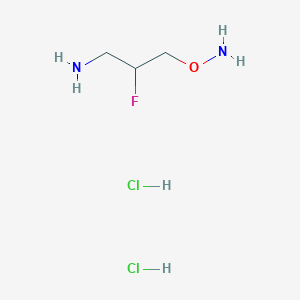

The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while there is no direct synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, there are related syntheses that can offer insights. For example, the synthesis of enantiopure dihydrobenzo[1,4]-oxazine-3-carboxylic acids is described as a two-step protocol involving intramolecular arylamination catalyzed by a RuPhos Palladacycle . This method could potentially be adapted for the synthesis of related boronic acid derivatives by incorporating a boronic acid in the reaction scheme.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the boron atom's coordination with two hydroxyl groups. In the first paper, a tautomeric equilibrium is described between functionalized 2-formylphenylboronic acids and corresponding oxaboroles, which involves a rearrangement in solution . X-ray analyses reveal diverse solid-state molecular structures, which could be similar to the structure of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, given the related chemical framework.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, most notably in cross-coupling reactions such as the Suzuki reaction. The first paper discusses a tautomeric rearrangement, which is a type of chemical reaction where a compound undergoes a structural reorganization . Although not directly related to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, understanding these reactions can provide insights into the reactivity and potential transformations of boronic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The tautomeric equilibrium discussed in the first paper suggests that the physical state and properties like solubility and melting point can vary depending on the tautomeric form present under different conditions . Additionally, the use of variable-temperature 1H NMR spectroscopy to determine equilibrium constants, enthalpies, and entropies of tautomerization provides valuable information on the thermodynamic aspects of these compounds .

科学研究应用

合成和生物活性

(2,3-二氢苯并[b][1,4]二氧杂环-5-基)硼酸及其衍生物在具有潜在生物活性的新型化合物的合成中得到积极研究。例如,使用该化合物合成了带有苯并二氧杂环和肽键的异恶唑衍生物。这些衍生物表现出抗菌和抗氧化活性,并且是作为抗菌剂的潜在候选物(Pothuri、Machiraju 和 Rao,2020)。

B-Raf 激酶抑制剂

已经对新型的 2,3-二氢苯并[b][1,4]二氧杂环衍生物作为 B-Raf 激酶(一种与癌症有关的蛋白质)的抑制剂进行了研究。一些衍生物对 B-Raf(V600E) 和 WM266.4 人黑色素瘤细胞系表现出有效的生物活性,表明它们具有作为癌症治疗剂的潜力(Yang 等,2012)。

抗氧化特性

已经开发出一系列 2,3-二氢苯并[b]硒吩-5-醇抗氧化剂,展示了该化合物在抗氧化剂研究中的应用。对这些衍生物抑制亚油酸过氧化的能力进行了评估,表明它们具有作为抗氧化剂的潜力(Kumar 等,2007)。

脲酶抑制活性

对含有 (2,3-二氢苯并[b][1,4]二氧杂环-5-基)硼酸衍生物的铜(II)配合物的研究揭示了它们作为脲酶抑制剂的潜力。这些配合物对脲酶表现出很强的抑制活性,表明在脲酶活性是一个因素的疾病中具有应用前景(Chen 等,2017)。

荧光糖传感器

该化合物的衍生物还用于开发荧光糖传感器。这些传感器可以在与糖结合后检测到荧光的变化,这在碳水化合物检测和其他生物应用中很有用(Wang、Jin 和 Wang,2005)。

有机合成中间体

(2,3-二氢苯并[b][1,4]二氧杂环-5-基)硼酸用作有机合成中的中间体,特别是在铃木芳基偶联反应合成烯烃、苯乙烯和联苯衍生物中。它在天然产物和有机材料合成中的作用突出了其在有机化学中的重要性(Sun Hai-xia 等,2015)。

硼酸的检测

硼酸,包括 (2,3-二氢苯并[b][1,4]二氧杂环-5-基)硼酸的衍生物,可以使用光谱方法进行检测,有助于监测合成反应和在各种研究背景下检测含硼化合物(Aronoff、VanVeller 和 Raines,2013)。

OLED 应用

该化合物的衍生物已用于蓝色有机发光器件 (OLED) 的分子设计中。对这些衍生物的改性可以影响 OLED 的发光特性,展示了它们在材料科学和电子器件制造中的相关性(Jayabharathi 等,2018)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWPMXPNJVZOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405528 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid | |

CAS RN |

499769-88-9 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)